1,4-Dichloro-2-(difluorophenylmethyl)benzene
Overview
Description
1,4-Dichloro-2-(difluorophenylmethyl)benzene is an organic compound with the molecular formula C13H8Cl2F2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and two fluorine atoms attached to the phenylmethyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-(difluorophenylmethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-(difluorophenylmethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(difluorophenylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Major products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,4-Dichloro-2-(difluorophenylmethyl)benzene is used in a variety of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(difluorophenylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl chloride
- 2,4-Difluorobenzyl chloride
- 1,4-Dichlorobenzene
Uniqueness
1,4-Dichloro-2-(difluorophenylmethyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the phenylmethyl group. This combination of halogens imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to compounds with only chlorine or fluorine substituents .
Properties
IUPAC Name |
1,4-dichloro-2-[difluoro(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQAJVHNVMPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258856 | |
Record name | 1,4-Dichloro-2-(difluorophenylmethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-00-7 | |
Record name | 1,4-Dichloro-2-(difluorophenylmethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2-(difluorophenylmethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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